

# Technical Support Center: GSK3368715 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057 Get Quote

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of clinical trials for GSK3368715, a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs).

## **Frequently Asked Questions (FAQs)**

Q1: Why were the clinical trials for GSK3368715 terminated?

The Phase 1 clinical trial for GSK3368715 (NCT03666988) in patients with advanced solid tumors was terminated early due to a combination of factors identified during the study. A risk/benefit analysis concluded that further investigation was not warranted based on a higher-than-expected incidence of thromboembolic events (TEEs), limited evidence of the drug reaching its intended target in tumor tissues at lower doses, and a lack of significant clinical efficacy.[1][2]

Q2: What specific adverse events led to the termination?

The primary safety concern was a notable number of thromboembolic events (TEEs), which are blood clots.[1] Across the different dose groups in the Phase 1 trial, 9 out of 31 patients (29%) experienced a total of 12 TEEs. These included eight Grade 3 events and one Grade 5 (fatal) pulmonary embolism.[1]

Q3: Was GSK3368715 effective in treating cancer in the clinical trial?



The preliminary efficacy data from the Phase 1 trial was not promising. The best response observed in patients receiving GSK3368715 was stable disease, which occurred in 9 out of 31 patients (29%).[1] There were no complete or partial responses, indicating a lack of significant anti-tumor activity at the doses tested.[1][2]

Q4: What was the mechanism of action for GSK3368715?

GSK3368715 is an orally available inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1).[3] PRMT1 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell signaling, through the methylation of proteins.[3][4] Dysregulation of PRMT1 has been linked to several types of cancer.[3][4] By inhibiting PRMT1, GSK3368715 was designed to halt tumor cell proliferation, migration, and invasion.[3]

Q5: What did the preclinical studies on GSK3368715 show?

Preclinical studies of GSK3368715 demonstrated anti-cancer activity.[1] In vitro studies showed that the compound had potent anti-proliferative effects across a range of cancer cell lines.[5][6] In vivo animal models also showed that GSK3368715 could inhibit tumor growth and, in some cases, cause tumor regression.[5]

### **Troubleshooting Guide for Experimental Research**

This guide addresses potential issues researchers might encounter when working with similar Type I PRMT inhibitors.

Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency

- Possible Cause: Poor pharmacokinetic properties or limited target engagement in the tumor microenvironment. In the GSK3368715 trial, while target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[1]
- Troubleshooting Steps:
  - Optimize Dosing Regimen: Investigate alternative dosing schedules (e.g., more frequent administration) to maintain adequate drug exposure.



- Pharmacodynamic Assays: Implement robust pharmacodynamic assays to confirm target engagement in both surrogate and tumor tissues.
- Combination Therapies: Explore synergistic effects with other anti-cancer agents.
   Preclinical data suggested that combining GSK3368715 with a PRMT5 inhibitor could enhance its anti-tumor activity.[7]

#### Issue 2: Unexpected Off-Target Toxicities

- Possible Cause: Inhibition of PRMTs in non-cancerous tissues or unforeseen interactions with other biological pathways. The thromboembolic events observed with GSK3368715 were a higher-than-expected toxicity.[1]
- Troubleshooting Steps:
  - Comprehensive Toxicity Profiling: Conduct thorough preclinical toxicology studies to identify potential off-target effects.
  - Biomarker Development: Identify patient populations less likely to experience specific toxicities through biomarker discovery.
  - Structural Modifications: Modify the chemical structure of the inhibitor to improve its selectivity and reduce off-target binding.

## **Quantitative Data Summary**

Table 1: GSK3368715 Phase 1 Clinical Trial (NCT03666988) Key Findings[1]



| Metric                                     | Value      |
|--------------------------------------------|------------|
| Number of Patients                         | 31         |
| Dose-Limiting Toxicities (at 200 mg)       | 3/12 (25%) |
| Patients with Thromboembolic Events (TEEs) | 9/31 (29%) |
| Total TEEs                                 | 12         |
| Grade 3 TEEs                               | 8          |
| Grade 5 TEE (Pulmonary Embolism)           | 1          |
| Best Response: Stable Disease              | 9/31 (29%) |

Table 2: Preclinical Inhibitory Activity of GSK3368715[5]

| Target PRMT | IC50 (nM) |
|-------------|-----------|
| PRMT1       | 3.1       |
| PRMT3       | 48        |
| PRMT4       | 1148      |
| PRMT6       | 5.7       |
| PRMT8       | 1.7       |

## **Experimental Protocols**

Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of a PRMT inhibitor on cancer cell lines, similar to the assays used in the preclinical evaluation of GSK3368715.

 Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.



- Compound Treatment: Treat the cells with a serial dilution of the PRMT inhibitor (e.g., GSK3368715) or a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT).
- Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the dose-response data to a four-parameter logistic curve.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of GSK3368715 as a PRMT1 inhibitor.





Click to download full resolution via product page

Caption: Decision workflow for the termination of the GSK3368715 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5
   Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: GSK3368715 Clinical Trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823057#why-were-gsk3368715-clinical-trials-terminated]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com